Cas no 1249012-14-3 (1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl-)

1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl-, is a specialized pyrazole derivative featuring a carboxaldehyde functional group at the 4-position and alkyl substituents at the 1-, 3-, and 5-positions. This compound is valued for its structural versatility in organic synthesis, particularly in the development of heterocyclic frameworks and pharmaceutical intermediates. The presence of the aldehyde group enables further functionalization through condensation or nucleophilic addition reactions, while the branched alkyl chains enhance solubility in nonpolar solvents. Its well-defined molecular structure ensures consistent reactivity, making it a reliable building block for researchers in medicinal chemistry and materials science. The compound is typically handled under controlled conditions due to its sensitivity.
1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl- structure
1249012-14-3 structure
商品名:1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl-
CAS番号:1249012-14-3
MF:C11H18N2O
メガワット:194.273422718048
CID:6042478
PubChem ID:61270731

1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl-
    • AKOS010522516
    • EN300-1300935
    • 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde
    • 1249012-14-3
    • CS-0349931
    • インチ: 1S/C11H18N2O/c1-5-10(6-2)13-9(4)11(7-14)8(3)12-13/h7,10H,5-6H2,1-4H3
    • InChIKey: SWKKFDOAYLPXOZ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(CC)CC)C(C)=C(C=O)C(C)=N1

計算された属性

  • せいみつぶんしりょう: 194.141913202g/mol
  • どういたいしつりょう: 194.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

  • 密度みつど: 1.02±0.1 g/cm3(Predicted)
  • ふってん: 292.2±35.0 °C(Predicted)
  • 酸性度係数(pKa): 1.26±0.10(Predicted)

1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1300935-0.1g
3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde
1249012-14-3
0.1g
$1131.0 2023-06-06
Enamine
EN300-1300935-0.25g
3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde
1249012-14-3
0.25g
$1183.0 2023-06-06
Enamine
EN300-1300935-5.0g
3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde
1249012-14-3
5g
$3728.0 2023-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420601-100mg
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde
1249012-14-3 98%
100mg
¥26460.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420601-50mg
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde
1249012-14-3 98%
50mg
¥29160.00 2024-08-09
Enamine
EN300-1300935-0.05g
3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde
1249012-14-3
0.05g
$1080.0 2023-06-06
Enamine
EN300-1300935-2.5g
3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde
1249012-14-3
2.5g
$2520.0 2023-06-06
Enamine
EN300-1300935-10.0g
3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde
1249012-14-3
10g
$5528.0 2023-06-06
Enamine
EN300-1300935-0.5g
3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde
1249012-14-3
0.5g
$1234.0 2023-06-06
Enamine
EN300-1300935-1.0g
3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde
1249012-14-3
1g
$1286.0 2023-06-06

1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl- 関連文献

1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl-に関する追加情報

Introduction to 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl- (CAS No: 1249012-14-3)

The compound 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl, identified by its CAS number 1249012-14-3, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its pyrazole core substituted with ethylpropyl, dimethyl, and aldehyde functional groups, has garnered considerable attention due to its versatile structural framework and potential biological activities.

Pyrazole derivatives are well-documented for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the aldehyde group in 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This reactivity is particularly useful in medicinal chemistry for the development of novel drug candidates.

Recent studies have highlighted the importance of pyrazole-based compounds in addressing various therapeutic challenges. For instance, research published in Journal of Medicinal Chemistry has demonstrated that substituted pyrazoles can modulate enzyme activity and interact with biological targets in ways that may lead to effective treatments for chronic diseases. The specific substitution pattern in 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl makes it a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also underscore the expertise required to produce it at scale.

In terms of biological activity, preliminary in vitro studies suggest that 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl exhibits inhibitory effects on certain enzymes associated with inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors as therapeutic agents. Additionally, its ability to interact with protein targets may make it a valuable scaffold for designing drugs that can selectively modulate biological processes without off-target effects.

The compound's potential extends beyond its direct biological activity. Its structural features make it an excellent building block for more complex molecules through further functionalization. For example, the aldehyde group can be reduced to an amine or used in condensation reactions to form heterocyclic systems. Such modifications are crucial in drug discovery pipelines where lead optimization is a key step.

From a chemical biology perspective, understanding the interactions between 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl and biological targets is essential for unlocking its therapeutic potential. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its binding modes within protein active sites. These structural insights are critical for designing derivatives with enhanced potency and selectivity.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds like pyrazoles due to their diverse biological activities and synthetic accessibility. Companies specializing in medicinal chemistry are actively exploring novel derivatives as potential drug candidates. The unique combination of substituents in 1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl positions it as a promising asset in these efforts.

Future research directions may include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into tangible therapeutic benefits. The compound's versatility suggests that it could play a role in multiple therapeutic areas once its full potential is realized.

In conclusion,1H-Pyrazole-4-carboxaldehyde, 1-(1-ethylpropyl)-3,5-dimethyl (CAS No: 1249012-14-3) is a structurally interesting molecule with significant potential in pharmaceutical research. Its unique substitution pattern and reactivity make it a valuable intermediate for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound, its importance is likely to grow within the chemical biology and medicinal chemistry communities.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue